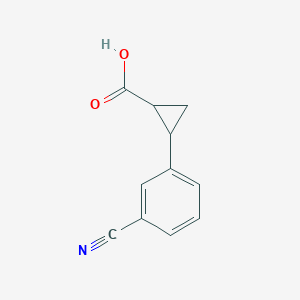
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is an organic compound belonging to the cyclopropane carboxylic acid family.
準備方法
Synthetic Routes and Reaction Conditions
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid can be synthesized through various methods, including stereoselective synthesis, catalytic hydrogenation, and radical addition. One common method involves the use of sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding a product with 65-78% efficiency . Another method involves the use of potassium hydroxide (KOH) in a tetrahydrofuran (THF)/water mixture at 100°C for 24 hours, yielding a product with 62-75% efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antiviral, anticancer, antifungal, and anti-inflammatory properties.
Industry: The compound is used in material science for the development of new materials with unique properties.
作用機序
The mechanism by which 2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog without the cyanophenyl group, used in similar applications but with different biological activities.
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: A structural isomer with the cyano group in a different position, exhibiting distinct chemical and biological properties.
Uniqueness
2-(3-Cyanophenyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the position of the cyanophenyl group, which imparts unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
2-(3-cyanophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14) |
InChIキー |
JEPNFLRZCVLACW-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


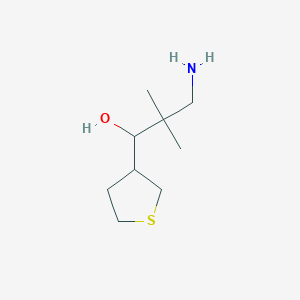



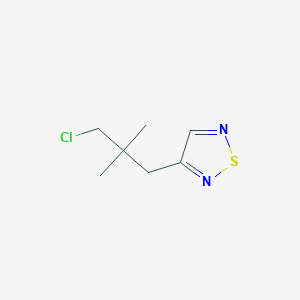



![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)

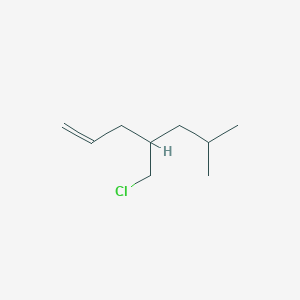
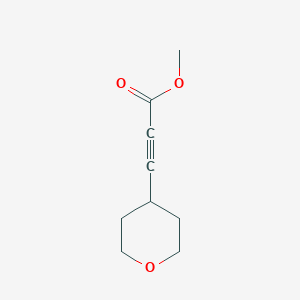
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
